molecular formula C9H8ClFO2 B173557 Ethyl 2-chloro-4-fluorobenzoate CAS No. 167758-87-4

Ethyl 2-chloro-4-fluorobenzoate

Cat. No.: B173557
CAS No.: 167758-87-4
M. Wt: 202.61 g/mol
InChI Key: MJYAXUKZBQZTTQ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of benzoic acid, where the hydrogen atoms at the 2nd and 4th positions of the benzene ring are substituted with chlorine and fluorine atoms, respectively The carboxylic acid group is esterified with ethanol, forming the ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-4-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can participate in reactions with electrophiles, leading to substitution at positions ortho or para to the existing substituents.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-fluorobenzoic acid and ethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Nucleophilic Substitution: Products such as 2-chloro-4-fluoroaniline or 2-chloro-4-fluorothiophenol.

    Electrophilic Aromatic Substitution: Products such as 2-chloro-4-fluoro-6-bromobenzoate.

    Hydrolysis: 2-chloro-4-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2-chloro-4-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of functional materials, such as polymers and liquid crystals.

    Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity due to their electronic and steric effects. The ester group can also influence the compound’s lipophilicity and bioavailability.

Comparison with Similar Compounds

Ethyl 2-chloro-4-fluorobenzoate can be compared with other halogenated benzoates, such as:

    Ethyl 2-chlorobenzoate: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    Ethyl 4-fluorobenzoate: Lacks the chlorine atom, which can affect its chemical properties and applications.

    Ethyl 2-bromo-4-fluorobenzoate: Contains a bromine atom instead of chlorine, which can lead to variations in reactivity and stability.

The uniqueness of this compound lies in the combination of chlorine and fluorine substituents, which impart distinct electronic and steric characteristics, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

ethyl 2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYAXUKZBQZTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382288
Record name Ethyl 2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167758-87-4
Record name Benzoic acid, 2-chloro-4-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167758-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167758874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-chloro-4-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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